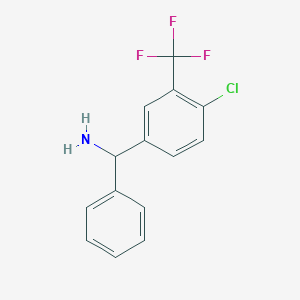

(4-Chloro-3-(trifluoromethyl)phenyl)(phenyl)methanamine

Description

Properties

IUPAC Name |

[4-chloro-3-(trifluoromethyl)phenyl]-phenylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3N/c15-12-7-6-10(8-11(12)14(16,17)18)13(19)9-4-2-1-3-5-9/h1-8,13H,19H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFJEXHZEAQRCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Chlorotrifluoromethyl Benzene Derivatives

The synthesis of trifluoromethyl-substituted anilines often begins with nitration of halogenated aromatic precursors. For example, o-chlorotrifluoromethylbenzene undergoes nitration using acetic anhydride and concentrated nitric acid (68%) at 10–15°C to yield 4-nitro-2-trifluoromethyl chlorobenzene. This step avoids traditional mixed-acid systems (e.g., HNO₃/H₂SO₄), reducing isomer impurities and operational risks. The mass ratio of o-chlorotrifluoromethylbenzene to acetic anhydride to nitric acid (1:2–2.5:0.6–0.7) ensures complete conversion, with a 3–4 hour stirring period post-addition.

Catalytic Reduction of Nitro Intermediates

Reduction of nitro groups to amines is critical for accessing methanamine precursors. The patent CN110885298B describes a system using FeCl₃·6H₂O (9.6 g per 100 g starting material) and hydrazine hydrate (80% solution) in ethanol under reflux. This method replaces iron powder, eliminating iron mud waste and hydrogen gas hazards. The reaction achieves >99% conversion within 3 hours, yielding 4-chloro-3-trifluoromethyl aniline—a potential intermediate for further functionalization.

Isocyanate Intermediate Utilization in Amine Synthesis

Formation of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate

The reaction of 4-chloro-3-trifluoromethyl aniline with triphosgene (molar ratio 1:0.38–0.42) in solvents like 1,2-dichloroethane or dioxane produces the corresponding isocyanate. Catalysts such as pyridine or DMAP (1–2% by mass) accelerate the reaction, which proceeds at −5°C to 5°C to minimize side reactions. Distillation under reduced pressure (≤−0.096 MPa) isolates the isocyanate with >99% purity.

Isocyanate-to-Amine Conversion Strategies

While the provided sources focus on isocyanate applications in urea formation (e.g., Ambeed’s synthesis of pyridine-2-carboxylic acid methylamide derivatives), these intermediates could theoretically undergo hydrolysis or reduction to yield primary amines. For instance:

-

Hydrolysis : Isocyanates react with water to form unstable carbamic acids, which decarboxylate to amines. However, this route is rarely employed due to competing side reactions.

-

Reductive Methods : Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reductants (LiAlH₄) might reduce isocyanates to methylamines, though literature examples are sparse.

Reductive Amination of Ketone Precursors

Synthesis of (4-Chloro-3-(trifluoromethyl)phenyl)(phenyl)methanone

A hypothetical route involves Friedel-Crafts acylation of chlorotrifluoromethylbenzene with benzoyl chloride, though steric hindrance from the trifluoromethyl group may necessitate Lewis acids like AlCl₃ or FeCl₃. Alternative methods include Suzuki-Miyaura coupling to install the phenyl group post-ketone formation.

Reductive Amination Conditions

Reacting the ketone with ammonia or ammonium acetate in the presence of reducing agents (e.g., NaBH₃CN, BH₃·THF) could yield the target methanamine. For example:

Optimization would focus on solvent choice (e.g., MeOH, THF), temperature (25–60°C), and stoichiometry to maximize yield.

Catalytic Cross-Coupling Approaches

Buchwald-Hartwig Amination

Coupling 4-chloro-3-trifluoromethylphenyl halides with benzylamines via palladium catalysis (e.g., Pd₂(dba)₃/Xantphos) could directly install the amine group. For example:

Key variables include ligand selection, base (Cs₂CO₃), and reaction time (12–24 h).

Challenges and Optimization Considerations

Steric and Electronic Effects

The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, necessitating vigorous conditions for electrophilic substitutions. Conversely, it enhances stability of intermediates during reductions.

Chemical Reactions Analysis

(4-Chloro-3-(trifluoromethyl)phenyl)(phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The compound can be reduced to form the corresponding amine or hydroxylamine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Chloro-3-(trifluoromethyl)phenyl)(phenyl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Chloro-3-(trifluoromethyl)phenyl)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

The compound’s activity and physicochemical properties are highly sensitive to substituent modifications. Below is a comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Detailed Analysis of Key Differences

Electronic Effects

Trifluoromethyl (-CF₃) vs. Methoxy (-OCH₃):

The trifluoromethyl group in the target compound is a strong electron-withdrawing group, reducing electron density on the aromatic ring and enhancing resistance to oxidative metabolism. In contrast, methoxy groups (-OCH₃) are electron-donating, increasing ring reactivity and susceptibility to demethylation .Chlorine vs. Trifluoromethoxy (-OCF₃):

Chlorine provides moderate electron withdrawal and steric bulk, whereas trifluoromethoxy combines electron withdrawal with increased polarity, as seen in 1-[3-chloro-4-(trifluoromethoxy)phenyl]methanamine. This makes the latter more polar but less lipophilic than the target compound .

Backbone Modifications

- Methanamine vs. However, this may reduce selectivity due to increased rotational freedom .

Biological Activity

(4-Chloro-3-(trifluoromethyl)phenyl)(phenyl)methanamine, also known as a phenylmethanamine derivative, is notable for its unique structural features that enhance its biological activity. The presence of both chloro and trifluoromethyl groups on the aromatic ring significantly influences its interaction with biological targets, making it a compound of interest in medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

- Enzymes : The compound may act as an inhibitor or modulator of enzyme activity, particularly those involved in metabolic pathways.

- Receptors : It can bind to various receptors, potentially influencing neurotransmitter systems or other signaling pathways.

The presence of the trifluoromethyl group has been shown to enhance the potency of compounds by increasing lipophilicity, which facilitates membrane permeability and receptor binding .

In Vitro Studies

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant biological activities:

Case Study: Anticancer Activity

A study on related compounds revealed that derivatives containing trifluoromethyl groups showed significant anticancer properties against various cell lines, including melanoma and non-small cell lung cancer. These compounds induced apoptosis and cell cycle arrest in treated cells, suggesting a mechanism involving modulation of signaling pathways related to cell survival .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl ring can lead to varied biological activities. For instance, electron-withdrawing groups like trifluoromethyl enhance potency compared to their non-fluorinated analogs. The following table summarizes findings from recent SAR analyses:

| Substituent | Activity Level | Notes |

|---|---|---|

| Trifluoromethyl | High | Increases binding affinity |

| Chloro | Moderate | Affects metabolic stability |

| Amino | Variable | Influences receptor selectivity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Chloro-3-(trifluoromethyl)phenyl)(phenyl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, carbamate intermediates are formed by reacting substituted phenyl amines with chloro-trifluoromethylphenyl derivatives under basic conditions (e.g., DABCO in acetonitrile at 65°C) . Key challenges include controlling regioselectivity due to steric hindrance from the trifluoromethyl group. Optimization of solvent polarity (e.g., methyl tert-butyl ether) and base strength (e.g., NaOH) can improve yields to >70% .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR : and NMR confirm substitution patterns and trifluoromethyl group integrity .

- LC-MS : Validates molecular weight (exact mass: 315.05 g/mol) and detects impurities (e.g., dehalogenation byproducts) .

- XRD : Resolves crystal structure ambiguities caused by chloro-trifluoromethyl steric effects .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : The compound is lipophilic (logP ~3.5) and soluble in polar aprotic solvents (e.g., DMSO, acetonitrile). Stability studies show degradation <5% at 4°C for 6 months in inert atmospheres. Hydrolytic susceptibility requires anhydrous storage, as the trifluoromethyl group may undergo partial defluorination in acidic/alkaline media .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic effects of substituents (e.g., chloro vs. fluoro) on amine reactivity. Molecular docking with STAT3 (a cancer target) reveals that the trifluoromethyl group enhances binding affinity (ΔG = -9.2 kcal/mol) by filling hydrophobic pockets . QSAR models correlate Hammett σ values of substituents with IC in kinase assays .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer : Divergent activities arise from assay-specific conditions. For example:

- Antimicrobial Activity : Requires high concentrations (MIC = 128 µg/mL against C. albicans) due to poor membrane permeability .

- Anticancer Activity : At lower doses (IC = 24.7 nM), the compound inhibits STAT3 phosphorylation in leukemia cells via ATP-competitive binding .

- Resolution : Use orthogonal assays (e.g., SPR for binding kinetics, cytotoxicity panels) to disentangle on-target vs. off-target effects .

Q. How do substituent modifications (e.g., replacing chlorine with bromine) alter reactivity in cross-coupling reactions?

- Methodological Answer : Bromine enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), with TOF increasing from 120 h (Cl) to 450 h (Br). However, brominated derivatives show reduced thermal stability (T = 150°C vs. 180°C for chloro analogs) . Computational analysis (NBO charges) identifies bromine’s higher polarizability as the key factor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.